molecular formula C4H9NO2 B1356509 (3R,4S)-pyrrolidine-3,4-diol CAS No. 131565-87-2

(3R,4S)-pyrrolidine-3,4-diol

Cat. No.: B1356509
CAS No.: 131565-87-2
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-ZXZARUISSA-N
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Description

(3R,4S)-Pyrrolidine-3,4-diol is a chiral compound featuring a pyrrolidine ring with hydroxyl groups attached to the third and fourth carbon atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-pyrrolidine-3,4-diol can be achieved through several methods. One common approach involves the stereoselective reduction of pyrrolidine-3,4-dione. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is achieved .

Another method involves the use of organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters . These methods allow for the precise control of stereochemistry, which is crucial for the biological activity of the compound.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-Pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form pyrrolidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyrrolidine-3,4-dione.

    Reduction: Various pyrrolidine derivatives depending on the reducing agent and conditions.

    Substitution: Substituted pyrrolidine derivatives with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

(3R,4S)-Pyrrolidine-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity and chiral properties.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups and biological activities.

    Prolinol: A hydroxylated pyrrolidine derivative used in similar applications.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different biological properties.

Uniqueness: (3R,4S)-Pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound in the synthesis of chiral molecules and in the development of new pharmaceuticals.

Properties

IUPAC Name

(3S,4R)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537032
Record name (3R,4S)-Pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131565-87-2
Record name (3R,4S)-Pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,4-Pyrrolidinediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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